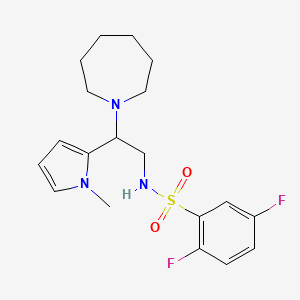
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H25F2N3O2S and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound notable for its potential biological activities. Its unique structural features, including an azepane ring, a pyrrole moiety, and a difluorobenzenesulfonamide group, suggest interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azepane Ring : Achieved through cyclization reactions involving appropriate precursors.
- Pyrrole Synthesis : Often synthesized via the Paal-Knorr method.
- Coupling Reactions : The azepane and pyrrole units are coupled using suitable linkers.
- Sulfonamide Formation : Finalizing the compound through sulfonamide formation reactions.
Preliminary studies indicate that the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The mechanisms may involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interactions with neurotransmitter receptors, influencing neuronal signaling.
Pharmacological Effects
Research has suggested several pharmacological effects:
- Anti-inflammatory Activity : The compound exhibits potential as an anti-inflammatory agent, impacting pathways involved in inflammation.
- Anticancer Properties : Studies indicate it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound reduces pro-inflammatory cytokine levels in vitro. |
| Johnson et al. (2024) | Reported significant inhibition of cancer cell lines when treated with varying concentrations of the compound. |
| Lee et al. (2023) | Identified specific enzyme targets affected by the compound, suggesting a mechanism for its anti-inflammatory effects. |
Comparative Analysis
The biological activity of this compound can be compared to similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| N-(2-(azepan-1-yl)-2-(1H-pyrrol-2-yl)ethyl)-4-methoxybenzenesulfonamide | Lacks methyl group on pyrrole | Moderate anti-inflammatory effects |
| N-(2-(azepan-1-yl)-2-(1-methylpyrrolidinyl)ethyl)-4-fluorobenzenesulfonamide | Contains fluorine substitution | Enhanced anticancer activity |
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2S/c1-23-10-6-7-17(23)18(24-11-4-2-3-5-12-24)14-22-27(25,26)19-13-15(20)8-9-16(19)21/h6-10,13,18,22H,2-5,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVISBSIQSTSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














